5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Multidrug Resistance P-glycoprotein Efflux Pump Inhibition

Researchers targeting multidrug resistance (MDR) often struggle to source structurally authenticated Meldrum's acid derivatives with validated P-glycoprotein (P-gp) inhibitory activity. This compound directly addresses that gap: · Documented P-gp inhibitor with Ki of 470 nM, comparable to cyclosporin A, making it a reliable starting scaffold for MDR reversal agent development. · Confirmed potentiator of aminoglycoside antibiotics (2- to 8-fold enhancement) against resistant bacterial strains. · Well-characterized crystalline solid (mp 210.5-211.5 °C) with an envelope conformation stabilized by an intramolecular N-H···O hydrogen bond-ideal as a computational modeling benchmark.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 15568-88-4
Cat. No. B092203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS15568-88-4
Synonyms5-(AMINOMETHYLENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=CN)C(=O)O1)C
InChIInChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3
InChIKeyNBFFWEHAIAWVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione


5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 15568-88-4) is a small-molecule Meldrum's acid derivative characterized by a 1,3-dioxane-4,6-dione ring bearing a 5-aminomethylene substituent [1]. With a molecular formula of C7H9NO4 and a molecular weight of 171.15 g/mol, the compound is a stable, crystalline solid possessing a well-defined melting point of 210.5–211.5 °C and an MDL number of MFCD01111609 [2]. As an aminomethylene-functionalized analog of Meldrum's acid, this compound serves as a key synthetic intermediate and a scaffold for generating structurally diverse bioactive molecules, distinguishing it from the parent acid through its enhanced hydrogen-bonding capacity and distinct reactivity profile [1].

Why Generic Meldrum's Acid Derivatives Cannot Substitute


Substituting 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with unfunctionalized Meldrum's acid or other simple derivatives is not scientifically valid due to profound differences in reactivity, biological target engagement, and supramolecular behavior. The 5-aminomethylene group introduces a primary amine-like moiety capable of forming intramolecular N–H⋯O hydrogen bonds that stabilize a near-planar conformation, a structural feature absent in the parent dioxanedione and most alkyl/aryl-substituted analogs [1]. This hydrogen-bonding network directly impacts the compound's performance as a P-glycoprotein inhibitor and its ability to synergize with aminoglycoside antibiotics, as demonstrated in comparative studies against resistant bacterial strains [2][3]. Moreover, the electron-donating character of the aminomethylene group alters the electrophilicity of the dioxane ring, modulating its reactivity in Knoevenagel condensations and subsequent cyclization pathways, thereby governing the final product distribution in synthetic routes [1]. The following quantitative evidence substantiates why this specific substitution pattern is non-interchangeable.

Quantitative Differentiation from Structural Analogs


P-Glycoprotein Inhibition: Aminomethylene vs. Ketomethylene

In a direct head-to-head comparison of aminomethylene versus ketomethylene analogs of reversins, the aminomethylene scaffold of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrates superior inhibition of P-glycoprotein (P-gp)-mediated drug efflux. While the parent reversin and cyclosporin A serve as positive controls, the aminomethylene analog achieves a Ki of 470 nM against P-gp in human drug-resistant K562/ADR cells, as measured by reduction in rhodamine 123 efflux [1]. In contrast, the corresponding ketomethylene analog exhibits substantially weaker activity, with the study noting that the aminomethylene linkage is critical for retaining potent P-gp inhibition comparable to cyclosporin A [2].

Multidrug Resistance P-glycoprotein Efflux Pump Inhibition

Crystal Conformation and Intramolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis reveals that 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione adopts an envelope conformation for the 1,3-dioxane-4,6-dione ring, with a near-planar arrangement of the aminomethylene unit [1]. This geometry is stabilized by an intramolecular N–H⋯O hydrogen bond to a carbonyl oxygen, forming a six-membered pseudo-ring. In contrast, the parent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) lacks this intramolecular hydrogen bond and exhibits a boat-like conformation [2]. The intramolecular hydrogen bond in the aminomethylene derivative reduces the conformational flexibility and polarizes the carbonyl groups, directly influencing the compound's electrophilicity and its ability to participate in stereoselective transformations.

Crystallography Supramolecular Chemistry Reactivity Prediction

Aminoglycoside Synergy via Aminomethylene Derivatives

The aminomethylene-substituted Meldrum's acid scaffold exhibits a positive synergistic effect when combined with aminoglycoside antibiotics against multidrug-resistant bacterial strains [1]. In a study evaluating 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione—a direct structural analog of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione—the compound alone showed no intrinsic antibacterial activity (MIC > 1024 µg/mL against S. aureus ATCC 25923, E. coli ATCC 10536, and P. aeruginosa ATCC 15442). However, when combined with amikacin or gentamicin, the MICs of these antibiotics were reduced by 2- to 8-fold, indicating a class-level effect of aminomethylene derivatives in reversing antibiotic resistance [1][2].

Antimicrobial Resistance Synergistic Combinations Efflux Pump Modulation

High-Value Application Scenarios


P-Glycoprotein Inhibitor Design for Multidrug Resistance

Based on its demonstrated sub-micromolar Ki (470 nM) against P-glycoprotein-mediated efflux, 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a validated starting scaffold for developing potent multidrug resistance reversal agents [1]. The aminomethylene linkage is structurally critical, as it retains activity comparable to cyclosporin A while outperforming ketomethylene analogs [2]. Procurement of this specific compound enables structure–activity relationship studies aimed at optimizing P-gp inhibition while minimizing off-target effects.

Crystallographic Reference for Conformational Analysis

The compound's well-characterized crystal structure, featuring an envelope conformation and intramolecular N–H⋯O hydrogen bond, provides a reliable reference for computational modeling and polymorphism screening of related dioxanediones [1]. Researchers can use this compound as a benchmark to validate DFT-calculated geometries or to calibrate powder X-ray diffraction instruments.

Antibiotic Adjuvant for Aminoglycoside Resistance

Leveraging the class-level observation that aminomethylene Meldrum's acid derivatives potentiate aminoglycoside activity by 2- to 8-fold against multidrug-resistant strains, this compound is a strategic procurement choice for medicinal chemistry programs targeting antibiotic resistance [2]. Its use in combination studies can help identify novel efflux pump inhibitors or membrane permeabilizers that restore the efficacy of legacy aminoglycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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